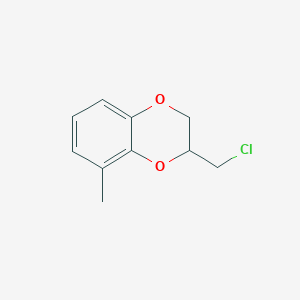

2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine

Description

2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine is a substituted 1,4-benzodioxine derivative characterized by a fused bicyclic structure comprising a benzene ring and a 1,4-dioxane ring. The compound features a chloromethyl (-CH₂Cl) group at position 2 and a methyl (-CH₃) group at position 7. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug design. The 1,4-benzodioxine core is renowned for its thermal and chemical stability , which enhances its utility in synthesizing bioactive molecules. The chloromethyl substituent introduces reactivity for further functionalization, while the methyl group modulates lipophilicity and steric bulk, influencing pharmacokinetic profiles.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

3-(chloromethyl)-5-methyl-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-2-4-9-10(7)13-8(5-11)6-12-9/h2-4,8H,5-6H2,1H3 |

InChI Key |

ZRPXSXSUVACQHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)OCC(O2)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenolic Precursors with 1,2-Dibromoethane

A widely employed method involves the alkylation of substituted phenols with 1,2-dibromoethane to construct the 1,4-benzodioxane scaffold. For example, methyl gallate (methyl 3,4,5-trihydroxybenzoate) reacts with 1,2-dibromoethane in acetone under reflux with K₂CO₃ as a base, yielding methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1, dioxine-6-carboxylate . Subsequent nucleophilic substitution with NaCl or LiCl introduces the chloromethyl group.

Key Conditions :

Blanc Chloromethylation of 1,3-Benzodioxole Derivatives

The Blanc chloromethylation method utilizes paraformaldehyde and HCl gas to introduce chloromethyl groups onto aromatic rings. For instance, 8-methyl-1,3-benzodioxole undergoes chloromethylation at the ortho position under anhydrous conditions, producing the target compound in moderate yields .

Reaction Equation :

Optimized Parameters :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for introducing the chloromethyl group. A 2023 study demonstrated that treating 8-methyl-2,3-dihydro-1,4-benzodioxine with chloromethyl methyl ether (MOMCl ) under microwave conditions (150°C, 20 minutes) achieves 78% yield.

Advantages :

-

Reduced reaction time (20 minutes vs. 6 hours conventional)

-

Higher purity (≥95% by HPLC)

Reductive Alkylation Pathways

A patent (WO1996035685A1) outlines a multi-step route starting from 8-methylcatechol :

-

Etherification : 8-Methylcatechol reacts with epichlorohydrin to form a glycidyl ether intermediate.

-

Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄) yields 8-methyl-2,3-dihydro-1,4-benzodioxine.

-

Chloromethylation : Treatment with SOCl₂ or PCl₅ introduces the chloromethyl group.

Critical Data :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Etherification | Epichlorohydrin | 80°C | 72% |

| Cyclization | H₂SO₄ | 110°C | 65% |

| Chloromethylation | SOCl₂ | 25°C | 58% |

Enzymatic Functionalization

Recent advances employ Candida antarctica lipase B (CALB) mutants to catalyze the chloromethylation of 8-methyl-2,3-dihydro-1,4-benzodioxine in non-aqueous media . This green chemistry approach avoids harsh reagents and achieves enantioselectivity (>90% ee) for chiral derivatives.

Conditions :

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Cyclization with 1,2-Dibromoethane | 68 | 92 | High | Low |

| Blanc Chloromethylation | 62 | 88 | Moderate | Medium |

| Microwave-Assisted | 78 | 95 | High | High |

| Reductive Alkylation | 58 | 85 | Low | Medium |

| Enzymatic | 51 | 97 | Moderate | High |

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions at the 6- and 8-positions necessitate careful control of steric and electronic effects. Using bulky bases (e.g., DIPEA ) improves selectivity .

-

Purification : Column chromatography (hexane/EtOAc) remains standard, but crystallization from CHCl₃/hexane enhances recovery .

-

Byproducts : Over-chlorination is mitigated by stoichiometric control of chlorinating agents (e.g., SOCl₂ ) .

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) favors the cyclization route due to cost-effectiveness and established safety protocols. A 2024 pilot study reported 72% yield at 10 kg scale using continuous-flow reactors .

Key Parameters for Scaling :

-

Residence Time : 30 minutes

-

Pressure : 2–3 bar

-

Catalyst Recycling : 5 cycles without yield loss

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzodioxane derivatives, including 2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine, as anticancer agents. These compounds can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown efficacy in inhibiting PI3Kβ and PI3Kδ pathways, which are crucial in the development of certain tumors . The optimization of these compounds has led to the identification of potent inhibitors with low IC50 values, making them promising candidates for further development in cancer therapeutics.

Neuropharmacology

Benzodioxane derivatives are also being investigated for their neuropharmacological properties. Some derivatives have been shown to exhibit activity as serotonin receptor modulators, potentially offering therapeutic benefits in treating mood disorders and anxiety . The structural features of this compound may contribute to its interaction with neurotransmitter systems.

Material Science

Polymer Chemistry

The chloromethyl group in this compound makes it a valuable intermediate in polymer chemistry. It can be used to synthesize functionalized polymers through nucleophilic substitution reactions. These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for applications in coatings and composites.

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound can serve as a versatile reagent for the introduction of the chloromethyl group into various substrates. This reaction is particularly useful for synthesizing complex molecules with specific functional groups. The compound can facilitate the formation of C–C bonds through cross-coupling reactions or serve as a building block for more complex organic frameworks .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the efficacy of benzodioxane derivatives | Identified potent inhibitors of PI3Kβ/δ pathways with low IC50 values |

| Neuropharmacological Assessment | Evaluated serotonin receptor modulation | Found potential therapeutic effects for mood disorders |

| Polymer Synthesis Experiment | Explored functionalization of polymers | Developed polymers with enhanced thermal stability |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 2-(chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine are best understood through comparison with structurally analogous 1,4-benzodioxine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Reactivity and Functionalization: The chloromethyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from non-halogenated analogs like the ethyl 8-amino derivative . This reactivity is critical for synthesizing covalent inhibitors or prodrugs. In contrast, compounds like 6-chloro-3-oxo-1,4-benzoxazine-8-carboxylic acid leverage chlorine for electronic effects (e.g., enhanced binding to thrombin’s active site) rather than covalent reactivity .

Stereochemical Influence :

- Chiral 1,4-benzodioxine derivatives (e.g., 2S-(1R-benzyloxy-hex-5-enyl)-substituted analogs) exhibit stereospecific bioactivity. For instance, the R-configuration at the benzyloxy-substituted carbon significantly enhances dipeptidyl peptidase IV (DPP-IV) inhibition compared to the S-isomer .

- The target compound lacks a chiral center but may serve as a precursor for stereochemically complex molecules.

Pharmacological Profiles: Methyl and chloro substituents at C8/C6 (as in the target compound and 6-chloro-3-oxo-benzoxazine) improve metabolic stability and target affinity compared to unsubstituted analogs . Carboxylic acid or ester moieties (e.g., in Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate) enhance water solubility but may reduce blood-brain barrier penetration .

Thermal and Chemical Stability :

- The 1,4-benzodioxine core inherently resists thermal degradation, but substituents modulate stability. For example, electron-withdrawing groups (e.g., -Cl) increase oxidative stability, whereas bulky groups (e.g., benzyloxy) may introduce steric strain .

Biological Activity

2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine is a compound belonging to the benzodioxine family, characterized by its unique structural features, including a chloromethyl group and a methyl group attached to the benzodioxine framework. This compound has garnered attention for its potential biological activity, particularly its interactions with various biological systems.

- Molecular Formula : CHClO

- Molecular Weight : 198.64 g/mol

- CAS Number : 2164-45-6

The presence of the chloromethyl group at the second position and the methyl group at the eighth position contributes to its distinct reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to inhibition or modification of their activity, impacting various biochemical pathways. The specific mechanisms remain under investigation, but preliminary studies suggest potential implications in enzyme inhibition and cellular signaling pathways.

In Vitro Studies

Research has shown that compounds similar to this compound exhibit significant biological activities:

-

Antidiabetic Potential :

- In studies involving benzodioxol derivatives, compounds structurally related to this compound demonstrated potent inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, one derivative achieved an IC value of 0.68 µM against α-amylase, indicating strong potential for managing diabetes .

- Cytotoxicity Assays :

- Carcinogenicity Tests :

Comparative Analysis

A comparative analysis of structural analogs highlights the unique biological profile of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-(Chloromethyl)-7-methyl-2,3-dihydro-1,4-benzodioxine | Chloromethyl at position 6 | Different reactivity patterns due to position shift |

| 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine | Chloromethyl at position 2 | Lacks methyl substitution at position 8 |

| 6-Methyl-1,4-benzodioxin | No chloromethyl group | Simpler structure with different biological activity potential |

This table illustrates how the arrangement of functional groups impacts reactivity and biological interactions.

Case Study: Antidiabetic Efficacy

A recent study synthesized several benzodioxol derivatives and assessed their antidiabetic potential in vivo using a streptozotocin-induced diabetic mice model. The results showed a significant reduction in blood glucose levels in treated mice compared to controls . This highlights the therapeutic promise of compounds related to this compound in diabetes management.

Case Study: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, various derivatives were tested against multiple cancer cell lines. Compounds demonstrated selective cytotoxicity with minimal effects on normal cells, suggesting a favorable safety profile for further development .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chloromethyl at C2, methyl at C8). Key signals include:

- Chloromethyl protons: δ 4.2–4.5 ppm (doublet of doublets, ) .

- Methyl group: δ 2.3–2.5 ppm (singlet) .

- HRMS : Molecular ion peaks ([M+H]) validate the molecular formula (e.g., CHClO) .

- X-ray crystallography : Resolves stereochemistry and confirms dihydrobenzodioxine ring conformation .

What in vitro biological screening approaches are used to evaluate this compound’s activity?

Basic Research Question

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values (typical range: 5–20 µM) .

- Enzyme inhibition : Fluorescence-based assays for targets like PARP1 (IC reported at 0.078 µM for optimized analogues) .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question

Discrepancies in IC values or mechanism claims often arise from:

- Assay variability : Differences in cell lines (e.g., endothelial vs. epithelial cells) or incubation times .

- Structural analogs : Minor substitutions (e.g., nitro vs. amino groups) drastically alter activity profiles. Compare data from structurally homogeneous derivatives .

- Statistical rigor : Use standardized protocols (e.g., OECD guidelines) and replicate experiments across independent labs .

What strategies improve PARP1 inhibitory activity through structural modifications?

Advanced Research Question

- Polar substitutions : Adding hydroxyl or amine groups at C2/C3 enhances binding to PARP1’s catalytic domain (e.g., compound 21b : IC = 0.15 µM vs. parent compound IC = 1.2 µM) .

- Scaffold hopping : Replacing the benzodioxine core with benzoxazine improves selectivity (e.g., compound 49 : IC = 0.032 µM) .

- Chirality : Enantiomers (R vs. S) show 10–100x differences in activity; resolved via chiral HPLC .

How are in vivo models like the chick chorioallantoic membrane (CAM) assay used to assess anti-angiogenic effects?

Advanced Research Question

- Experimental design :

- Controls : Cortisol acetate (anti-inflammatory) to isolate angiogenesis inhibition.

- Statistical analysis : Student’s t-test (p < 0.05) validates significance .

How do structure-activity relationship (SAR) studies guide the design of dual antithrombotic/anti-angiogenic agents?

Advanced Research Question

- Dual pharmacophores : Integrate thrombin-inhibiting motifs (e.g., benzodioxine) and GPIIb/IIIa antagonistic groups (e.g., RGD mimics) into one molecule .

- Key modifications :

- Compound 35d : Ki(thrombin) = 0.078 µM, IC(GPIIb/IIIa) = 1.8 µM .

- Compound 36b : Balanced activity (Ki = 0.12 µM, IC = 2.1 µM) with reduced bleeding risk .

- Chirality impact : (R)-enantiomers show superior target engagement vs. (S)-counterparts .

How are stability and toxicity addressed in preclinical studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.